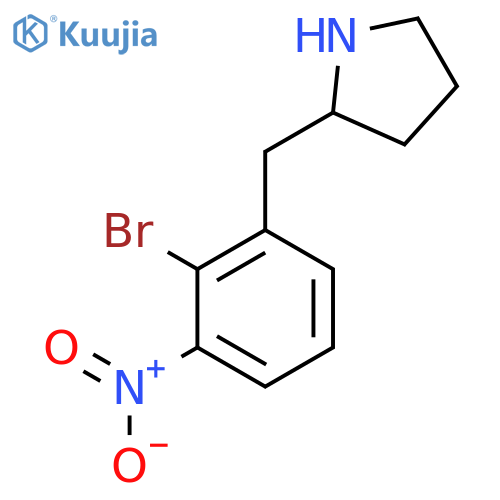

Cas no 2229131-66-0 (2-(2-bromo-3-nitrophenyl)methylpyrrolidine)

2-(2-bromo-3-nitrophenyl)methylpyrrolidine 化学的及び物理的性質

名前と識別子

-

- 2-(2-bromo-3-nitrophenyl)methylpyrrolidine

- EN300-1927757

- 2229131-66-0

- 2-[(2-bromo-3-nitrophenyl)methyl]pyrrolidine

-

- インチ: 1S/C11H13BrN2O2/c12-11-8(7-9-4-2-6-13-9)3-1-5-10(11)14(15)16/h1,3,5,9,13H,2,4,6-7H2

- InChIKey: BYGAPRLLKUAQLE-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=CC=1CC1CCCN1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 284.01604g/mol

- どういたいしつりょう: 284.01604g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 57.8Ų

2-(2-bromo-3-nitrophenyl)methylpyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1927757-0.5g |

2-[(2-bromo-3-nitrophenyl)methyl]pyrrolidine |

2229131-66-0 | 0.5g |

$1234.0 | 2023-09-17 | ||

| Enamine | EN300-1927757-2.5g |

2-[(2-bromo-3-nitrophenyl)methyl]pyrrolidine |

2229131-66-0 | 2.5g |

$2520.0 | 2023-09-17 | ||

| Enamine | EN300-1927757-10.0g |

2-[(2-bromo-3-nitrophenyl)methyl]pyrrolidine |

2229131-66-0 | 10g |

$5528.0 | 2023-05-26 | ||

| Enamine | EN300-1927757-0.05g |

2-[(2-bromo-3-nitrophenyl)methyl]pyrrolidine |

2229131-66-0 | 0.05g |

$1080.0 | 2023-09-17 | ||

| Enamine | EN300-1927757-0.1g |

2-[(2-bromo-3-nitrophenyl)methyl]pyrrolidine |

2229131-66-0 | 0.1g |

$1131.0 | 2023-09-17 | ||

| Enamine | EN300-1927757-10g |

2-[(2-bromo-3-nitrophenyl)methyl]pyrrolidine |

2229131-66-0 | 10g |

$5528.0 | 2023-09-17 | ||

| Enamine | EN300-1927757-5g |

2-[(2-bromo-3-nitrophenyl)methyl]pyrrolidine |

2229131-66-0 | 5g |

$3728.0 | 2023-09-17 | ||

| Enamine | EN300-1927757-1g |

2-[(2-bromo-3-nitrophenyl)methyl]pyrrolidine |

2229131-66-0 | 1g |

$1286.0 | 2023-09-17 | ||

| Enamine | EN300-1927757-0.25g |

2-[(2-bromo-3-nitrophenyl)methyl]pyrrolidine |

2229131-66-0 | 0.25g |

$1183.0 | 2023-09-17 | ||

| Enamine | EN300-1927757-5.0g |

2-[(2-bromo-3-nitrophenyl)methyl]pyrrolidine |

2229131-66-0 | 5g |

$3728.0 | 2023-05-26 |

2-(2-bromo-3-nitrophenyl)methylpyrrolidine 関連文献

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

2-(2-bromo-3-nitrophenyl)methylpyrrolidineに関する追加情報

Professional Introduction to Compound with CAS No. 2229131-66-0 and Product Name: 2-(2-bromo-3-nitrophenyl)methylpyrrolidine

The compound with the CAS number 2229131-66-0 and the product name 2-(2-bromo-3-nitrophenyl)methylpyrrolidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural motifs, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both bromo and nitro substituents on the phenyl ring, coupled with the pyrrolidine moiety, endows this molecule with distinct chemical properties that make it a valuable scaffold for developing novel therapeutic agents.

Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug design. Pyrrolidine derivatives, in particular, have been extensively studied for their role in modulating various biological pathways. The 2-(2-bromo-3-nitrophenyl)methylpyrrolidine structure combines the pharmacophoric properties of pyrrolidine with the electron-withdrawing effects of the bromo and nitro groups, creating a versatile platform for further chemical manipulation and biological evaluation.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The bromo substituent, for instance, can be readily functionalized through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of aryl or heteroaryl groups. This flexibility is particularly useful in constructing more intricate drug candidates that target specific disease mechanisms.

The nitro group in the 2-(2-bromo-3-nitrophenyl)methylpyrrolidine molecule also plays a crucial role in its chemical behavior. Nitro groups are known to be excellent leaving groups in nucleophilic aromatic substitution reactions, enabling further derivatization of the phenyl ring. Additionally, nitro compounds have been shown to exhibit various biological activities, including anti-inflammatory and anticancer properties, making them attractive for medicinal applications.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs). The pyrrolidine moiety in this compound has been identified as a key pharmacophore for disrupting PPIs due to its ability to bind into hydrophobic pockets within protein targets. This has led to several studies exploring the use of pyrrolidine derivatives as lead compounds for PPI inhibitors.

Furthermore, the 2-(2-bromo-3-nitrophenyl)methylpyrrolidine scaffold has shown promise in preclinical studies as a modulator of kinases and other enzyme targets. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. By designing molecules that selectively inhibit specific kinases, researchers aim to develop more effective therapies with improved patient outcomes.

The synthesis of 2-(2-bromo-3-nitrophenyl)methylpyrrolidine involves multi-step organic transformations that highlight the synthetic prowess required to produce complex pharmaceutical intermediates. The process typically begins with the preparation of 2-bromo-3-nitrobenzaldehyde, which serves as a key intermediate. This aldehyde is then reacted with pyrrolidine derivatives under suitable conditions to form the desired product. The choice of reagents and reaction conditions is critical to achieving high yields and purity, which are essential for pharmaceutical applications.

Advances in computational chemistry have also played a significant role in optimizing the synthesis and properties of this compound. Molecular modeling techniques allow researchers to predict the binding modes of 2-(2-bromo-3-nitrophenyl)methylpyrrolidine to biological targets, providing valuable insights into its potential pharmacological activity. These computational studies often guide experimental efforts by identifying key structural features that can be modified to enhance potency and selectivity.

The growing body of literature on pyrrolidine derivatives underscores their significance as building blocks in drug discovery. Researchers continue to explore new synthetic routes and functionalization strategies to expand the chemical space available for designing novel therapeutics. The unique combination of structural features in 2-(2-bromo-3-nitrophenyl)methylpyrrolidine makes it a particularly interesting candidate for further investigation.

In conclusion, 2229131-66-0 and 2-(2-bromo-3-nitrophenyl)methylpyrrolidine represent a promising area of research within pharmaceutical chemistry. Their unique structural characteristics and potential applications in drug development make them valuable assets for academic institutions and pharmaceutical companies alike. As our understanding of biological pathways continues to evolve, compounds like these will play an increasingly important role in shaping the future of medicine.

2229131-66-0 (2-(2-bromo-3-nitrophenyl)methylpyrrolidine) 関連製品

- 2034432-43-2(2-({1-[2-(2-fluorophenyl)acetyl]piperidin-3-yl}oxy)pyridine-4-carbonitrile)

- 2229100-11-0(2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine)

- 1806068-78-9(Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)

- 2224299-91-4(2-Ethyl-6-methyl-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione)

- 392313-41-6(N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine)

- 1481952-45-7(1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol)

- 946318-12-3(3,4-dimethyl-N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)

- 2098079-38-8(2,2'-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile)

- 2758004-11-2(3-methyl-5-(pyrrolidin-2-yl)isoxazole hydrochloride)

- 1956370-88-9(2-Oxa-9-azaspiro[5.5]undecane hydrochloride)